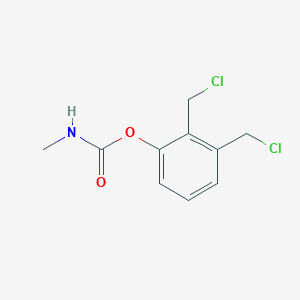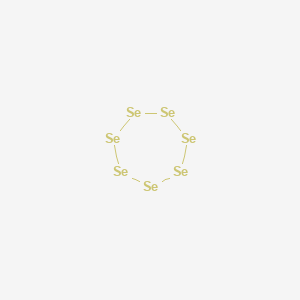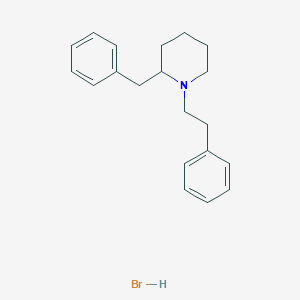
Butanoic acid, 3-(trichlorogermyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-(trichlorogermyl)- is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of a butanoic acid moiety attached to a trichlorogermyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-(trichlorogermyl)- typically involves the reaction of butanoic acid with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
CH3CH2CH2COOH+GeCl3H→CH3CH2CH2COO-GeCl3+H2
Industrial Production Methods
Industrial production of Butanoic acid, 3-(trichlorogermyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-(trichlorogermyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germanium-containing functional groups.
Substitution: The trichlorogermyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.
Applications De Recherche Scientifique
Butanoic acid, 3-(trichlorogermyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Butanoic acid, 3-(trichlorogermyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichlorogermyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar structural features but without the germanium component.
Trichlorogermane: A germanium compound with similar reactivity but lacking the butanoic acid moiety.
Uniqueness
Butanoic acid, 3-(trichlorogermyl)- is unique due to the combination of the butanoic acid and trichlorogermyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
21187-26-8 |
|---|---|
Formule moléculaire |
C4H7Cl3GeO2 |
Poids moléculaire |
266.1 g/mol |
Nom IUPAC |
3-trichlorogermylbutanoic acid |
InChI |
InChI=1S/C4H7Cl3GeO2/c1-3(2-4(9)10)8(5,6)7/h3H,2H2,1H3,(H,9,10) |
Clé InChI |
MUJDREPOQOZYKI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


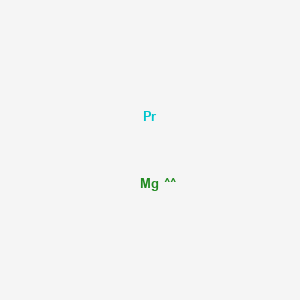




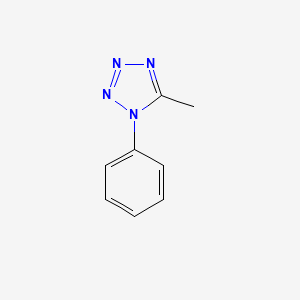
![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)


